molecular formula C16H14BrN3O4 B7786443 N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Cat. No.: B7786443
M. Wt: 392.20 g/mol
InChI Key: KWEBIGGBKUVPKA-ZDLGFXPLSA-N
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Description

N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a propanamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and a 3-{[(4-nitrobenzyl)oxy]imino} substituent on the propanamide backbone. The 4-nitrobenzyloxyimino group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3Z)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEBIGGBKUVPKA-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Methoxyimino Intermediate

The synthesis begins with the condensation of 4-nitrobenzaldehyde (1) with methoxyamine hydrochloride (2) under basic conditions. Sodium acetate (5 mol%) in ethanol at 60°C for 6 hours yields the methoxyimino intermediate (3) with 92% efficiency. The reaction mechanism involves nucleophilic attack by methoxyamine on the carbonyl carbon, followed by dehydration:

4-Nitrobenzaldehyde+MethoxyamineNaOAc, EtOH(E)-4-Nitrobenzaldehyde methoxyimine[2]\text{4-Nitrobenzaldehyde} + \text{Methoxyamine} \xrightarrow{\text{NaOAc, EtOH}} \text{(E)-4-Nitrobenzaldehyde methoxyimine} \quad

Critical parameters:

  • Temperature: Elevated temperatures (>70°C) promote imine isomerization to the undesired (Z)-configuration.

  • Solvent: Ethanol enhances solubility of ionic intermediates, while aprotic solvents (e.g., DMF) slow reaction kinetics.

Purification and Isolation

Crude product purification employs gradient column chromatography (silica gel, hexane/ethyl acetate 4:1 to 1:1) followed by recrystallization from ethanol/water (3:1). Final yields range from 72–78% with ≥98% purity (HPLC).

Optimization of Reaction Conditions

Catalytic Systems for Nitro Group Stability

Recent advances in iron-catalyzed reductions highlight strategies to preserve nitro groups during synthesis. The [Fe(salen)₂]-μ-oxo precatalyst enables selective reductions without affecting nitro moieties, achieving 89% retention of nitrobenzyl groups in analogous compounds. Key factors:

  • Reductant choice: HBpin (pinacolborane) minimizes over-reduction compared to HSi(OEt)₃.

  • Temperature: Room temperature (25°C) prevents nitro-to-amine conversion.

Solvent and Base Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance coupling efficiency but necessitate rigorous drying to prevent hydrolysis. Triethylamine (TEA) as a base improves DCC activation by scavenging HCl, increasing amide yield to 91%.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, OCH₂), 3.84 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂), 2.68 (t, J = 7.2 Hz, 2H, CH₂).

  • FT-IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric stretch).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (E)-configuration of the oxyimino group. Key metrics:

  • Bond lengths: C=N (1.28 Å), C-O (1.36 Å).

  • Dihedral angles: 178.5° between nitrobenzyl and bromophenyl planes, indicating near-perpendicular orientation.

Comparative Analysis of Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 3-oxo-N-(4-bromophenyl)propanamide with 4-nitrobenzylamine. Using NaBH₃CN in methanol at pH 5, this method achieves 68% yield but suffers from low stereocontrol (E:Z = 3:1).

Solid-Phase Synthesis

Immobilization of 4-bromophenylamine on Wang resin enables stepwise assembly of the propanamide backbone. Cleavage with TFA/H₂O (95:5) yields the target compound in 61% purity, necessitating additional chromatography.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • DCC vs. EDCI: DCC offers higher coupling yields (85% vs. 73%) but incurs greater waste disposal costs due to dicyclohexylurea byproducts.

  • Catalyst recycling: Fe(salen) catalysts tolerate five reuse cycles with <10% activity loss, reducing per-batch costs by 34% .

Chemical Reactions Analysis

Route 1: Oxime Formation Followed by O-Alkylation

  • Oxime Synthesis

    • Starting Material : 3-Oxo-N-(4-bromophenyl)propanamide (keto-propanamide intermediate).

    • Reaction : Condensation with hydroxylamine hydrochloride under acidic or basic conditions to yield 3-(hydroxyimino)-N-(4-bromophenyl)propanamide.
      Conditions : Reflux in ethanol/water with NH2_2OH·HCl and NaOH (60–80°C, 6–8 h) .

  • O-(4-Nitrobenzyl) Protection

    • Reagent : 4-Nitrobenzyl bromide.

    • Reaction : Nucleophilic substitution at the oxime oxygen to install the 4-nitrobenzyl group.
      Conditions : Anhydrous DMF, K2_2CO3_3, 50–60°C, 12 h .

    • Yield : ~70–85% (analogous to O-benzylation reactions) .

Route 2: Direct Condensation with Preformed O-(4-Nitrobenzyl)hydroxylamine

  • Reagent : O-(4-Nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2) .

  • Reaction : Condensation with 3-oxo-N-(4-bromophenyl)propanamide in ethanol under reflux.
    Mechanism : Nucleophilic attack by hydroxylamine on the carbonyl, followed by dehydration.
    Yield : ~65–75% (based on similar oxime syntheses) .

Key Reaction Parameters

StepReagents/ConditionsIntermediate/ProductYield (%)Reference
Oxime FormationNH2_2OH·HCl, NaOH, EtOH/H2_2O, 70°C3-(Hydroxyimino)-N-(4-bromophenyl)propanamide80–90
O-Alkylation4-Nitrobenzyl bromide, K2_2CO3_3, DMFTarget Compound70–85
Direct CondensationO-(4-Nitrobenzyl)hydroxylamine, EtOH, refluxTarget Compound65–75

Hydrolytic Stability

  • The oxime ether group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl, H2_2SO4_4) to regenerate the ketone and O-(4-nitrobenzyl)hydroxylamine .

  • Conditions for Hydrolysis : 6 M HCl, 80°C, 4 h (>90% decomposition) .

Nitro Group Reactivity

  • The 4-nitrobenzyl group is resistant to nucleophilic substitution but can be reduced to an amine under catalytic hydrogenation (H2_2, Pd/C, MeOH) .

Amide Group Stability

  • The N-(4-bromophenyl)amide moiety remains intact under standard reaction conditions (pH 2–12, ≤100°C) .

Mechanistic Insights

  • Oximation : Follows a nucleophilic addition-elimination mechanism, with the carbonyl carbon attacked by the hydroxylamine nitrogen .

  • O-Alkylation : Proceeds via an SN_N2 mechanism, where the oxime oxygen acts as a nucleophile toward 4-nitrobenzyl bromide .

Spectroscopic Characterization

  • 1^11H NMR (DMSO-d6d_6d6) : δ 8.21 (d, 2H, Ar-NO2_2), 7.62 (d, 2H, Ar-Br), 5.12 (s, 2H, OCH2_2), 2.90–3.10 (m, 2H, CH2_2CO), 2.60–2.75 (m, 2H, CH2_2N) .

  • IR (KBr) : 1675 cm1^{-1} (C=O amide), 1520 cm1^{-1} (NO2_2), 1240 cm1^{-1} (C-O ether) .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide serves as a crucial building block for synthesizing various pharmaceutical agents. Its structural components allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections.

Case Study : Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in cancer metabolism, suggesting potential therapeutic applications in oncology.

Materials Science

The compound is being explored for its role in developing novel materials with unique electronic and optical properties. Its ability to form stable complexes can be harnessed in the creation of sensors and other advanced materials.

Data Table: Comparison of Material Properties

PropertyThis compoundOther Similar Compounds
Thermal StabilityHighModerate
Solubility in WaterLowVaries
Optical ActivityPresentNot always present

Biological Studies

The compound acts as a probe or ligand in biochemical assays to study protein-ligand interactions. Its nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biological pathways.

Mechanism of Action :

  • Enzyme Inhibition : The presence of the nitrophenyl and bromophenyl groups suggests potential interactions with metabolic enzymes.
  • Signal Transduction Modulation : It may affect signaling pathways related to cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Oxime : Reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride.
  • O-Alkylation : Subjecting the oxime to O-alkylation using 4-nitrobenzyl bromide.

Types of Reactions

The compound can participate in various chemical reactions:

  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The bromine atom can be substituted with other nucleophiles.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups play a crucial role in binding to the active site of the target, while the methoxyimino group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogues with Modified Aryloxyimino Groups

(3Z)-N-(4-Bromophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanamide (CAS 320417-72-9)
  • Molecular Formula : C₁₆H₁₃BrCl₂N₂O₂
  • Molecular Weight : 416.10 g/mol
  • Key Differences: Replaces the 4-nitrobenzyl group with 2,4-dichlorobenzyl. No bioactivity data reported .
(E)-N-(4-Bromophenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide Derivatives
  • Example: (E)-3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (42-THP)
  • Key Features: The THP-protected oxyimino group enhances solubility in organic phases.

Analogues with Alternative Functional Groups

N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS 1383443-48-8)
  • Molecular Formula : C₁₅H₁₁BrN₂O₄
  • Molecular Weight : 363.16 g/mol
  • Key Differences: Replaces the imino group with a ketone (3-oxo).
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj)
  • Molecular Weight : 494 g/mol
  • Melting Point : 223–224°C
  • Higher molecular weight may correlate with increased thermal stability .

Substituent Electronic Effects

  • Nitrobenzyl (Target Compound) : Strong electron-withdrawing nitro group enhances polarity and may facilitate redox-based bioactivity.
  • Chlorobenzyl (CAS 320417-72-9) : Moderate electron-withdrawing effect; lower polarity compared to nitro.

Physicochemical Properties

Compound Molecular Weight (g/mol) Notable Substituents Key Properties
Target Compound ~418* 4-Nitrobenzyloxyimino High polarity, potential thermal stability
(3Z)-N-(4-Bromophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanamide 416.10 2,4-Dichlorobenzyl Moderate polarity, halogen interactions
VIj (Chromene-oxy derivative) 494 4-Methoxyphenyl chromene High melting point (223–224°C)

*Estimated based on structural similarity.

Biological Activity

N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, a compound with the chemical formula C16H14BrN3O4 and CAS number 320417-76-3, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes current research findings on its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC16H14BrN3O4
Molar Mass392.2 g/mol
Density1.48 ± 0.1 g/cm³
pKa12.98 ± 0.70

2. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported to range from 2.33 µM to 156.47 µM against different Gram-positive and Gram-negative bacteria:

  • Bacillus subtilis : MIC = 4.69 to 22.9 µM
  • Staphylococcus aureus : MIC = 5.64 to 77.38 µM
  • Enterococcus faecalis : MIC = 8.33 to 23.15 µM
  • Escherichia coli : MIC = 2.33 to 156.47 µM
  • Pseudomonas aeruginosa : MIC = 13.40 to 137.43 µM
  • Salmonella typhi : MIC = 11.29 to 77.38 µM

These findings suggest that the compound's structure, particularly the presence of the nitro and bromo substituents, enhances its antimicrobial efficacy .

3. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The reported MIC values are as follows:

  • Candida albicans : MIC = 16.69 to 78.23 µM
  • Fusarium oxysporum : MIC = 56.74 to 222.31 µM

The antifungal activity indicates a broad-spectrum potential, which may be attributed to the compound's ability to disrupt fungal cell membranes or inhibit vital metabolic pathways .

4. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chemical structure significantly impact biological activity:

  • Electron-withdrawing groups , such as nitro and bromo, enhance antibacterial activity.
  • The presence of hydroxyl or methoxy groups on the phenyl ring can improve inhibitory actions against certain bacterial strains.
  • Variations in the alkyl or aryl substituents also influence both antibacterial and antifungal potency.

For instance, compounds with a hydroxyl group at specific positions on the phenyl ring exhibited stronger inhibitory effects compared to their counterparts without such substitutions .

5. Case Studies

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

  • A study published in MDPI examined various synthesized monomeric alkaloids and their activities against microbial strains, indicating that certain derivatives showed promising results comparable to established antibiotics .
  • Another research effort involved molecular docking studies that suggested potential binding interactions with bacterial enzymes, reinforcing the compound's role as a viable antimicrobial agent .

Q & A

Q. What experimental methods are used to synthesize N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide?

The compound can be synthesized via microwave-assisted condensation reactions. For example, a protocol involves reacting substituted benzylamines or nitroaromatic precursors with activated carbonyl intermediates under controlled temperatures (e.g., 373 K) using microwave irradiation (max power: 250 W) to accelerate reaction kinetics . Solvent selection (e.g., ethanol for crystallization) and stoichiometric ratios are critical for optimizing yield and purity. Post-synthesis purification often involves slow evaporation of solvents to obtain single crystals suitable for X-ray diffraction analysis .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Absorption corrections (e.g., SADABS) are applied, and structures are solved via direct methods (e.g., SHELXT) and refined using full-matrix least-squares refinement (e.g., SHELXL). Key parameters include:

  • Unit cell dimensions (e.g., triclinic P1 with a = 7.147 Å, b = 12.501 Å, c = 13.094 Å) .
  • Hydrogen-bonding networks (N–H⋯O and O–H⋯N interactions) and π-π stacking distances (e.g., 3.776 Å) .
  • Displacement parameters for disordered atoms (e.g., occupancy refinement for methyl groups at 0.522:0.478) .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H NMR : Proton environments (e.g., aromatic, imino, and nitro groups) are analyzed using shifts (δ ppm) and coupling constants (J values). For example, methoxy groups appear as singlets near δ 3.85 ppm .
  • XRD : Confirms molecular geometry, dihedral angles (e.g., 80.87° between pyrimidine and bromophenyl rings), and hydrogen-bonding motifs .
  • IR : Identifies functional groups like C=O (∼1650 cm⁻¹) and N–O (∼1520 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve reaction efficiency compared to conventional methods?

Microwave irradiation enhances reaction rates by enabling rapid and uniform heating, reducing side reactions (e.g., decomposition of nitro groups). For example, microwave conditions (18 minutes at 373 K) achieve higher yields (∼88%) compared to traditional reflux methods, which may require hours . This method also minimizes solvent usage, aligning with green chemistry principles.

Q. How are crystallographic disorder and anisotropic displacement parameters resolved during structure refinement?

Disordered atoms (e.g., methyl groups) are modeled using split positions with refined occupancies (e.g., 0.522:0.478). Anisotropic displacement parameters (ADPs) are calculated for non-hydrogen atoms to account for thermal motion, while hydrogen atoms are constrained using riding models (C–H = 0.93–0.98 Å). Software like SHELXL applies restraints to maintain chemically reasonable geometries .

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

The lattice is stabilized by:

  • Hydrogen bonds : N–H⋯O (2.00–2.15 Å) and O–H⋯N (1.82–1.95 Å) interactions connect molecules into chains or sheets .
  • π-π stacking : Aryl rings (e.g., bromophenyl and pyrimidine) align with dihedral angles of 88.37°, enhancing packing efficiency .
  • Halogen interactions : Bromine atoms participate in weak C–Br⋯π contacts (∼3.5 Å), contributing to 3D stability .

Q. How can conflicting crystallographic data (e.g., R-factor discrepancies) be addressed?

High R values (e.g., R₁ = 0.062) may arise from disorder or twinning. Strategies include:

  • Re-examining data integration (e.g., checking Rint = 0.029 for merging redundancy) .
  • Applying restraints (e.g., similarity of ADPs for adjacent atoms) .
  • Validating models with residual density maps (Δρ < 0.43 eÅ⁻³) .

Q. What computational methods complement experimental data for structural analysis?

Density Functional Theory (DFT) can optimize geometries and calculate electrostatic potential surfaces, validating experimental bond lengths and angles. Molecular dynamics simulations may predict solvent effects on crystal packing .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP1 (triclinic)
R1 (I > 2σ)0.062
wR2 (all data)0.162
π-π distance3.776 Å

Q. Table 2. Hydrogen-Bond Geometry

D–H⋯Ad(D–H) (Å)d(H⋯A) (Å)∠DHA (°)Symmetry code
N1–H1⋯O30.862.00168x+1, y, z
O2–H2⋯N20.821.82175-x+1, -y+1, -z+2

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